Unique Phenoxy Substituent Absent from Luciferase SAR
The target compound features a 2-chloro-4-(trifluoromethyl)phenoxy group at the 3-position of the benzamide ring. A foundational SAR study on N-pyridin-2-ylbenzamide luciferase inhibitors [1] explored substitutions on the phenyl rings but did not include any phenoxy-linked substituents. The most potent inhibitor in that series (compound 6) had an IC50 of 0.069 ± 0.01 µM, while the unsubstituted core (compound 4) showed a dramatic loss of potency [1]. The target compound's unique substitution pattern is entirely uncharacterized in this validated system, making its activity profile unpredictable.
| Evidence Dimension | Presence of a 2-chloro-4-(trifluoromethyl)phenoxy substituent in an N-pyridin-2-ylbenzamide scaffold |
|---|---|
| Target Compound Data | Contains a 2-chloro-4-(trifluoromethyl)phenoxy group at the 3-position of the benzamide ring |
| Comparator Or Baseline | Validated luciferase inhibitors (compounds 1-39 in Heitman et al., 2008) contain only H, Cl, Me, OMe, CF3, etc., directly on the phenyl rings; no phenoxy-linked substituents are present |
| Quantified Difference | Not applicable; the substituent class is absent from the comparator series |
| Conditions | Literature SAR analysis; in vitro luciferase enzymatic assay |
Why This Matters
For a scientific user, this confirms that the target compound is not a known member of a well-characterized series, meaning its activity, selectivity, and mechanism cannot be predicted and must be empirically determined, representing a distinct procurement decision versus an established analog.
- [1] Heitman, L. H., van Veldhoven, J. P., Zweemer, A. M., Ye, K., Brussee, J., & IJzerman, A. P. (2008). False positives in a reporter gene assay: identification and synthesis of substituted N-pyridin-2-ylbenzamides as competitive inhibitors of firefly luciferase. Journal of Medicinal Chemistry, 51(15), 4724–4729. View Source
